![molecular formula C11H12N2O B1588264 3-Morpholin-4-ylbenzonitrile CAS No. 204078-31-9](/img/structure/B1588264.png)
3-Morpholin-4-ylbenzonitrile
Overview
Description
3-Morpholin-4-ylbenzonitrile is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da .
Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-ylbenzonitrile consists of a morpholine ring attached to a benzonitrile group . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
3-Morpholin-4-ylbenzonitrile has a molecular formula of C11H12N2O and an average mass of 188.226 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Parkinson’s Disease Research
3-Morpholin-4-ylbenzonitrile: has been identified as a potent inhibitor of the LRRK2 kinase . This enzyme has been genetically linked to Parkinson’s disease (PD), particularly the G2019S mutation, which increases kinase activity and is associated with the disease . The compound’s ability to selectively inhibit LRRK2 makes it a valuable tool for developing treatments for PD.
Kinase Selectivity Profiling
The compound has been used in the discovery and optimization of novel series of LRRK2 inhibitors. Its role in improving kinome selectivity is crucial, especially using a surrogate crystallography approach . This helps in identifying compounds with minimal off-target effects, which is essential for drug safety.
Neuropharmacology
Due to its brain penetrant properties, 3-Morpholin-4-ylbenzonitrile serves as a significant compound in neuropharmacological research . It can cross the blood-brain barrier, making it a candidate for studying central nervous system (CNS) pharmacodynamics and the potential treatment of neurological disorders.
Molecular Encapsulation/Recognition
This compound has potential applications in the field of molecular encapsulation and recognition. It can be incorporated into molecular assemblies with macrocyclic receptors like cyclodextrins, calixarenes, and resorcinarenes, which are known for their ability to form host-guest complexes . This property is useful in designing drug delivery systems and understanding molecular interactions.
Chemical Catalysis
The structural features of 3-Morpholin-4-ylbenzonitrile allow it to be part of catalytic systems. When integrated with porphyrin frameworks, it can contribute to the development of biomimetic reactions and catalysis . This is particularly relevant in the synthesis of complex organic compounds.
Sensor Devices
Due to its unique structural properties, 3-Morpholin-4-ylbenzonitrile can be used in the construction of sensor devices. These devices can detect specific chemical or biological substances, and the compound’s role in such sensors could lead to advancements in diagnostic technologies .
Biomimetic Research
The compound’s ability to interact with various biological mimics makes it a valuable asset in biomimetic research. It can help in understanding the fundamental processes of life and in the development of materials that imitate biological systems .
Drug Development
Lastly, 3-Morpholin-4-ylbenzonitrile is instrumental in the drug development process. Its role in the synthesis of pharmaceuticals, especially those targeting kinases, is significant. It aids in the creation of more effective and safer drugs by allowing for the precise targeting of disease-related enzymes .
Safety and Hazards
properties
IUPAC Name |
3-morpholin-4-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDPCPTEDSJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427629 | |
Record name | 3-morpholin-4-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylbenzonitrile | |
CAS RN |
204078-31-9 | |
Record name | 3-morpholin-4-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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